Synthesis Protocol for 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide
Synthesis Protocol for 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, also known as GDC-046, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[1][2][3] By mediating these immune and inflammatory signaling cascades, TYK2 is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] The inhibition of TYK2 presents a promising therapeutic strategy for these conditions. This technical guide provides a detailed, three-stage synthesis protocol for this compound, intended for use by researchers and professionals in drug development. The synthesis involves the preparation of two key intermediates, 2,6-dichlorobenzoyl chloride and N-(4-aminopyridin-2-yl)cyclopropanecaramide, followed by their final coupling.
Overall Synthesis Workflow
The synthesis of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide is accomplished through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, an acyl chloride and an aminopyridine derivative, which are then coupled in the final step to yield the target molecule.
Caption: Overall three-stage synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reaction steps. Data for Stage 1 is derived from cited literature, while data for Stages 2 and 3 are estimates based on typical yields for these reaction types, as specific literature data was not available.
| Stage | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. | Time | Yield (%) | Purity (%) | Reference |
| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzaldehyde | Chlorine, Catalyst | - | 135°C | 4-5 h | 95-96 | >99.5 | [1],[4] |
| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzoic Acid | Oxalyl dichloride, DMF | Dichloromethane | 0-20°C | 2 h | High | N/A | [2] |
| 2 | Selective N-Acylation | 2,4-Diaminopyridine | Cyclopropanecarbonyl chloride | Pyridine | 0°C - RT | 12-16 h | 60-70 | >95 | Plausible Route |
| 3 | Final Coupling | Intermediates 1 & 2 | DIEA | Dichloromethane | 0-20°C | 16 h | 75-85 | >98 | [2] (adapted) |
*Data for stages 2 and 3 are estimated based on standard yields for similar chemical transformations.
Experimental Protocols
Stage 1: Synthesis of 2,6-Dichlorobenzoyl chloride (Intermediate 1)
This intermediate can be prepared from either 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde. Two common laboratory-scale methods are provided below.
Method A: From 2,6-Dichlorobenzoic Acid
This method utilizes oxalyl dichloride as the chlorinating agent, which offers mild reaction conditions and volatile byproducts.[2]
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Materials:
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2,6-Dichlorobenzoic acid (1.0 eq)
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Oxalyl dichloride (3.0 eq)
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N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)
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Dichloromethane (DCM)
-
-
Procedure:
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Under a nitrogen atmosphere, dissolve 2,6-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).
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Cool the mixture to 0°C using an ice bath.
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Slowly add oxalyl dichloride (3.0 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, HCl) will be observed.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).
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Stir the reaction for 2 hours at room temperature. Monitor the reaction completion by TLC or quenching a small aliquot with methanol and analyzing by LC-MS.
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Once the reaction is complete, remove the solvent and excess oxalyl dichloride under reduced pressure.
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The resulting crude 2,6-dichlorobenzoyl chloride, a clear, slightly yellow liquid, can be used in the next step without further purification.[2]
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Method B: From 2,6-Dichlorobenzaldehyde (Industrial Method)
This patented method describes a high-yield process involving direct chlorination.[1][4]
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Materials:
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2,6-Dichlorobenzaldehyde (1.0 eq)
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Chlorine gas
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Catalyst (e.g., tetra-substituted ureas, tertiary amines)
-
-
Procedure:
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Charge a suitable reaction vessel with 2,6-dichlorobenzaldehyde and the catalyst.
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Heat the mixture to 135°C while passing nitrogen gas through the apparatus.
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Stop the nitrogen flow and introduce chlorine gas at a controlled rate while maintaining the temperature at 135°C.
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Continue the reaction for approximately 4-5 hours. Monitor the reaction progress by gas chromatography.
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Upon completion, the reaction mixture can be purified by simple distillation to yield 2,6-dichlorobenzoyl chloride with high purity (>99.5%) and yield (95.6%).[1][4]
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Stage 2: Synthesis of N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2)
This protocol is a proposed route based on the principle of selective acylation of 2,4-diaminopyridine. The 2-amino group is generally more nucleophilic and less sterically hindered than the 4-amino group, allowing for regioselective acylation under controlled conditions.
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Materials:
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2,4-Diaminopyridine (1.0 eq)
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Cyclopropanecarbonyl chloride (1.05 eq)
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Anhydrous Pyridine (as solvent and base)
-
-
Procedure:
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Dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath with stirring.
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Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction for the consumption of starting material and formation of the mono-acylated product by TLC or LC-MS.
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Upon completion, quench the reaction by slowly adding water.
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Remove the pyridine under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-(4-aminopyridin-2-yl)cyclopropanecaramide.
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Stage 3: Final Coupling to Yield 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
This final step involves the formation of an amide bond between the two synthesized intermediates. The protocol is adapted from a general method for coupling 2,6-dichlorobenzoyl chloride with an amine.[2]
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Materials:
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N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2) (1.0 eq)
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2,6-Dichlorobenzoyl chloride (Intermediate 1) (1.2 eq)
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N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)
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Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve N-(4-aminopyridin-2-yl)cyclopropanecaramide (1.0 eq) and DIEA (3.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of 2,6-dichlorobenzoyl chloride to the stirred solution of the aminopyridine at 0°C.
-
After addition, allow the reaction to warm to room temperature (approx. 20°C) and stir for 16 hours.
-
Monitor the reaction to completion by LC-MS analysis.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product, 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide.
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Biological Signaling Pathway
The target compound is an inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines involved in immune regulation. The diagram below illustrates the TYK2-mediated signaling cascade and the point of inhibition.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
